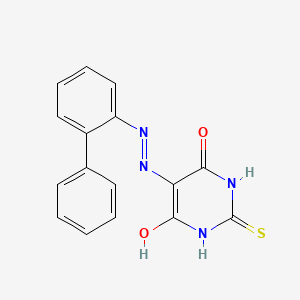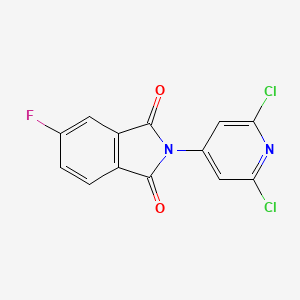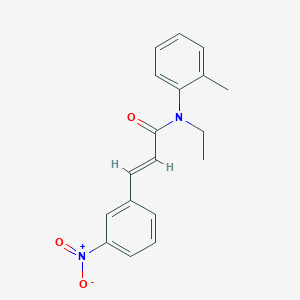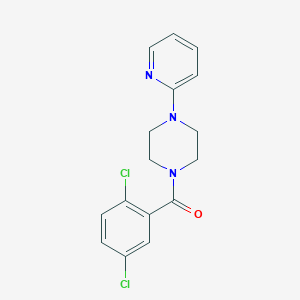
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(2-biphenylylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(2-biphenylylhydrazone) is a chemical compound with potential applications in scientific research. This compound is also known as Bis-p-phenylene-5-(2-thienyl)-2,4-pyrimidinedione-3-yl)methane and is abbreviated as BPTM. BPTM is a derivative of pyrimidine, which is a heterocyclic organic compound commonly found in DNA and RNA. BPTM has been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes.
作用機序
The mechanism of action of BPTM is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. BPTM has also been shown to induce oxidative stress in cancer cells, leading to cell death. Further research is needed to fully elucidate the mechanism of action of BPTM.
Biochemical and Physiological Effects:
BPTM has been shown to exhibit various biochemical and physiological effects. Studies have shown that BPTM can induce DNA damage and inhibit DNA repair mechanisms. BPTM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BPTM has been shown to induce oxidative stress in cancer cells, leading to cell death.
実験室実験の利点と制限
BPTM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. BPTM has also been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising compound for cancer research. However, BPTM also has some limitations. It is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential applications. Additionally, BPTM may have limited solubility in certain solvents, which could affect its efficacy in lab experiments.
将来の方向性
There are several future directions for research on BPTM. One area of research could focus on the development of BPTM derivatives with improved efficacy and solubility. Another area of research could focus on the use of BPTM in combination with other therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BPTM and its potential applications in scientific research.
合成法
The synthesis of BPTM involves the reaction of 2-thiophenecarboxaldehyde with 2,4-dioxo-5-(4-pyridyl)-1,2,3,4-tetrahydro-pyrimidine in the presence of ammonium acetate. The resulting product is then reacted with 4-bromobiphenyl to form BPTM. The synthesis of BPTM is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
BPTM has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BPTM exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPTM has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. These findings suggest that BPTM may have potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-14-13(15(22)18-16(23)17-14)20-19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,17,18,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAZTIXSVDEXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(2-phenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)

![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)


![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)